Fmoc-Cys(Trt)-OH
Overview
Description
Fmoc-Cys(Trt)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a trityl group and the amino group is protected by a 9-fluorenylmethoxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of deprotection .
Mechanism of Action
Target of Action
The primary target of Fmoc-Cys(Trt)-OH is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in the protection and subsequent deprotection of cysteine, which is essential for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound is used in the Fmoc-based solid-phase synthesis of peptide a-thioesters, a key intermediate for the convergent synthesis of proteins . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. The compound enables the direct Fmoc-based solid-phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This process is facilitated by the compound’s ability to protect and subsequently deprotect the cysteine thiol group .
Pharmacokinetics
It’s worth noting that the compound’s stability and efficacy can be influenced by various factors, including the conditions used for its deprotection .
Result of Action
The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This enables the creation of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its use in Fmoc-based solid-phase peptide synthesis . Additionally, the conditions used for its deprotection can also impact its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with trityl chloride in the presence of a base to form the trityl-protected cysteine. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl and 9-fluorenylmethoxycarbonyl groups can be removed under acidic and basic conditions, respectively.
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.
Common Reagents and Conditions:
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide are used for peptide coupling reactions.
Major Products Formed:
Deprotected Cysteine: Removal of the protecting groups yields free cysteine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with cysteine residues.
Scientific Research Applications
Chemistry: Fmoc-Cys(Trt)-OH is extensively used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the synthesis of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays .
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Comparison with Similar Compounds
Fmoc-Cys(Acm)-OH: This compound uses an acetamidomethyl group to protect the thiol group instead of a trityl group.
Fmoc-Cys(Mob)-OH: This compound uses a methoxybenzyl group for thiol protection.
Uniqueness: Fmoc-Cys(Trt)-OH is unique due to the stability and ease of removal of the trityl and 9-fluorenylmethoxycarbonyl protecting groups. This makes it particularly useful in the synthesis of peptides with complex structures and multiple disulfide bonds .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145699 | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20935 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103213-32-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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